4-Chloro-8-fluoro-1,6-naphthyridine
Description
4-Chloro-8-fluoro-1,6-naphthyridine is a halogenated derivative of the 1,6-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms. The chlorine and fluorine substituents at positions 4 and 8, respectively, influence electronic distribution, reactivity, and intermolecular interactions, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
4-chloro-8-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClFN2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H |
InChI Key |
UFJLTBDWAIVWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-fluoropyridine with suitable reagents can lead to the formation of the desired naphthyridine core. The reaction typically requires the use of a base and a solvent, such as dimethylformamide, and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Chloro-8-fluoro-1,6-naphthyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
4-Chloro-8-fluoro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is used as a building block in the synthesis of biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of halogen substituents on the 1,6-naphthyridine ring critically determines reactivity and synthetic utility:
- 4-Chloro-1,6-naphthyridine (35, R=Cl): Undergoes nucleophilic substitution (e.g., with piperidine) under mild conditions (95°C, 5 min) to yield 4-piperidino-1,6-naphthyridine. It also undergoes hydrogenolysis via palladium-catalyzed pathways (60% yield) or hydrazinolysis (90% yield to 4-hydrazino intermediate) followed by oxidation to 1,6-naphthyridine .
- 5-Chloro-8-fluoro-1,6-naphthyridine (CAS 1374652-06-8) : Molecular formula C₈H₄ClFN₂ , this isomer exhibits distinct reactivity due to the electron-withdrawing effects of fluorine at position 6. Fluorine’s electronegativity may stabilize intermediates in cross-coupling reactions, enhancing utility in Suzuki-Miyaura or Buchwald-Hartwig aminations .
- 5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5) : With molecular formula C₈H₄ClIN₂ (MW 290.49), the iodine substituent at position 8 enables efficient participation in Ullmann or Stille coupling reactions. Its higher molecular weight and polarizability contrast with fluorine analogs, influencing solubility and crystallinity .
Physical and Chemical Properties
*Hypothetical data inferred from analogs.
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